molecular formula C24H18N4O7 B11634835 (5Z)-1-(3-ethoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-ethoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11634835
M. Wt: 474.4 g/mol
InChI Key: BHHDHGGVLLCDRX-NDENLUEZSA-N
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Description

(5Z)-1-(3-ETHOXYPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a nitropyridinyl group, and a diazinane-trione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-ETHOXYPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl and nitropyridinyl precursors, followed by their coupling under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-ETHOXYPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-1-(3-ETHOXYPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-ETHOXYPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to target sites with high specificity, influencing cellular processes and signaling pathways.

Properties

Molecular Formula

C24H18N4O7

Molecular Weight

474.4 g/mol

IUPAC Name

(5Z)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H18N4O7/c1-2-34-19-5-3-4-16(13-19)27-23(30)20(22(29)26-24(27)31)12-15-6-9-18(10-7-15)35-21-11-8-17(14-25-21)28(32)33/h3-14H,2H2,1H3,(H,26,29,31)/b20-12-

InChI Key

BHHDHGGVLLCDRX-NDENLUEZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

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